molecular formula C10H16O3 B14397690 2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one CAS No. 87802-41-3

2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one

Cat. No.: B14397690
CAS No.: 87802-41-3
M. Wt: 184.23 g/mol
InChI Key: ROJFKZDYSYKZDD-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one is an organic compound that features a dioxolane ring fused to a cyclopentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride are commonly employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one involves its ability to form stable cyclic structures. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound can also participate in various chemical transformations, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog with similar reactivity but lacking the cyclopentanone moiety.

    1,3-Dioxane: Another related compound with a six-membered ring structure.

    (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: A compound used in Wittig olefinations

Uniqueness

2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stable cyclic acetals and ketals .

Properties

CAS No.

87802-41-3

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one

InChI

InChI=1S/C10H16O3/c1-10(2)5-7(8(11)6-10)9-12-3-4-13-9/h7,9H,3-6H2,1-2H3

InChI Key

ROJFKZDYSYKZDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C1)C2OCCO2)C

Origin of Product

United States

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